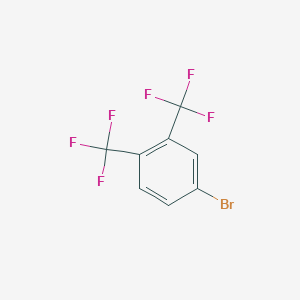

4-Bromo-1,2-bis(trifluoromethyl)benzene

描述

4-Bromo-1,2-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF6. It is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-bis(trifluoromethyl)benzene typically involves the bromination of 1,2-bis(trifluoromethyl)benzene. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

化学反应分析

Types of Reactions

4-Bromo-1,2-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with other aromatic systems.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-Bromo-1,2-bis(trifluoromethyl)benzene can act as potential inhibitors of specific protein-protein interactions involved in cancer progression. For instance, a compound identified as N-(6-((4-bromo-benzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide was found to inhibit the S100A2-p53 interaction, showing significant cytotoxic effects on pancreatic cancer cell lines (IC50 = 2.97 μM) . This highlights the compound's potential as a scaffold for developing new anticancer agents.

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl groups and the bromo substituent can significantly influence biological activity. These findings suggest that further exploration of this compound could lead to the development of more effective therapeutic agents.

Materials Science

Thermally Activated Delayed Fluorescence

this compound has been utilized in the design of novel materials for organic light-emitting diodes (OLEDs). Research indicates that when combined with various donor moieties, it exhibits thermally activated delayed fluorescence (TADF), which is crucial for efficient light emission in OLED applications . The compounds synthesized from this framework demonstrated stable cyan electroluminescence across different concentrations and voltages.

| Material Properties | Value |

|---|---|

| Emission Color | Cyan |

| Stability | High |

| Charge Transfer States | Broad |

Environmental Studies

Fluorinated Compounds and Environmental Impact

The environmental persistence of fluorinated compounds like this compound raises concerns regarding their ecological impact. Studies are underway to assess their biodegradability and potential toxicity to aquatic life. Understanding these properties is essential for evaluating the safety of using such compounds in industrial applications.

Case Study 1: Anticancer Research

A focused library synthesis involving various derivatives of this compound revealed broad-spectrum activity against multiple human cancer cell lines. The study emphasized the importance of structural modifications on the anticancer efficacy of these compounds .

Case Study 2: OLED Development

In a recent study on OLED technology, researchers successfully synthesized a series of donor-acceptor compounds using this compound as a key building block. The resultant materials exhibited enhanced performance metrics compared to traditional OLED materials, showcasing their potential for commercial applications .

作用机制

The mechanism of action of 4-Bromo-1,2-bis(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which stabilizes the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

1-Bromo-4-(trifluoromethyl)benzene: This compound has a similar structure but with only one trifluoromethyl group.

4-Bromobenzotrifluoride: Another related compound with a single trifluoromethyl group.

Uniqueness

4-Bromo-1,2-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .

生物活性

4-Bromo-1,2-bis(trifluoromethyl)benzene is a compound characterized by its unique structural features, including two trifluoromethyl groups and a bromine atom. These attributes contribute to its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C8H3BrF6, with a molecular weight of 293.01 g/mol. The presence of trifluoromethyl groups enhances the lipophilicity of the compound, facilitating its penetration through biological membranes.

The biological activity of this compound primarily stems from its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by modulating their active sites through halogen bonding interactions. The bromine atom plays a crucial role in stabilizing these interactions.

- Protein-Ligand Interactions : Its lipophilic nature allows for effective binding to protein targets, which can lead to alterations in protein function and cellular signaling pathways .

Biological Activity Data

Case Studies and Research Findings

- Anticancer Activity :

-

Enzyme Interaction Studies :

- Research demonstrated that the compound effectively inhibits enzymes such as cyclooxygenase (COX), which is crucial for inflammatory responses. The inhibition mechanism involves competitive binding at the enzyme's active site, influenced by the compound's lipophilicity and halogen bonding capabilities .

- Pharmacological Applications :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1,2-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via halogenation or substitution reactions on pre-functionalized benzene derivatives. For example, palladium-catalyzed cyclotrimerization of acetylene derivatives with trifluoromethyl groups can yield poly-substituted benzene frameworks . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling.

- Temperature control : Reactions often proceed at 80–120°C to avoid decomposition of labile trifluoromethyl groups.

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF, THF) enhances solubility of halogenated intermediates.

- Data Table :

| Synthetic Route | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Pd-catalyzed cyclotrimerization | 65–75 | >95 | |

| Direct bromination of CF₃-substituted benzene | 50–60 | 90–95 |

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl groups (δ = -60 to -65 ppm); ¹H NMR to identify aromatic protons (δ = 7.2–8.0 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.01 for C₈H₃BrF₆) .

- X-ray crystallography : Resolve regiochemistry and confirm substitution pattern .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

- Store under inert gas (Ar/N₂) at 0–6°C to minimize hydrolysis of the trifluoromethyl groups. Avoid exposure to moisture or strong bases .

Advanced Research Questions

Q. How does the electronic effect of bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Electron-withdrawing effects : The -CF₃ and -Br groups deactivate the benzene ring, directing electrophilic substitution to the para position.

- Kinetic studies : Monitor Suzuki-Miyaura coupling rates using aryl boronic acids. The bromine atom acts as a superior leaving group compared to Cl or I in such reactions .

- Data Table : Reactivity in Pd-catalyzed coupling:

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Bromo-1,2-bis(CF₃)C₆H₃ | 12–16 | 70–80 |

| 4-Chloro analog | 24–36 | 40–50 |

Q. What computational methods are effective for predicting the regioselectivity of further functionalization?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular docking : Predict interactions in catalytic systems (e.g., Pd complexes). Studies show the -CF₃ group sterically hinders ortho substitution, favoring meta/para pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodology :

- Comparative analysis : Cross-reference ¹³C NMR data from multiple sources (e.g., PubChem, ECHA) .

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks caused by coupling between ¹⁹F and ¹H nuclei .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Methodology :

- Flow chemistry : Continuous processing reduces side reactions (e.g., di-bromination).

- Advanced purification : Employ preparative HPLC with C18 columns and isocratic elution (MeCN:H₂O = 80:20) .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Hazard statements : H319 (causes serious eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. Research Applications

Q. How is this compound utilized in materials science or medicinal chemistry?

属性

IUPAC Name |

4-bromo-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWLLRHUNXRVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-29-6 | |

| Record name | 4-bromo-1,2-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。